molecular formula C15H10Cl2N2O3S B2721867 2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide CAS No. 320421-60-1

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide

Cat. No. B2721867
CAS RN: 320421-60-1
M. Wt: 369.22
InChI Key: QUXWFENSGWVOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10Cl2N2O3S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a benzenecarboxamide group, a cyano group, a methylsulfonyl group, and two chlorine atoms . The exact spatial arrangement of these groups would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.22. Other physical and chemical properties such as density, melting point, and boiling point are not specified in the search results .

Scientific Research Applications

Synthesis and Biological Evaluation

2,5-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide is a compound that has seen application in the synthesis of pharmacologically active agents. A significant study conducted by Ravichandiran et al. (2019) focused on the synthesis and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives. The study highlighted the potent cytotoxic activity of these derivatives against various human cancer cell lines, including A549, HeLa, and MCF-7, indicating the potential of such compounds in cancer treatment. The compounds demonstrated low toxicity in normal human kidney HEK293 cells and induced apoptosis via upregulation of caspase proteins, suggesting a mechanism of action that could be leveraged in anticancer strategies (Ravichandiran et al., 2019).

Heterocyclic Synthesis

Another application involves the synthesis of heterocyclic compounds, as explored by Ahmed (2007). The study detailed the creation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives via reactions with various agents, producing compounds with notable antibiotic and antibacterial properties. This research underscores the compound's utility in developing new antibiotic and antibacterial drugs, showcasing its role in addressing microbial resistance issues (Ahmed, 2007).

Cardiac Electrophysiological Activity

Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, revealing their potency as selective class III agents in treating reentrant arrhythmias. This study presents a direct application of the compound in developing treatments for cardiac conditions, highlighting its potential in medical research aimed at discovering new therapeutic agents (Morgan et al., 1990).

Novel Catalyst Synthesis

Karimi-Jaberi et al. (2012) reported on the synthesis of 1,3,5-Tris(hydrogensulfato) benzene as a novel and efficient catalyst for creating 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This research demonstrates the compound's application in facilitating organic reactions, particularly in synthesizing compounds with potential pharmacological activities (Karimi-Jaberi et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on its specific interactions with biological systems, which could vary based on factors like molecular structure and functional groups .

Future Directions

The future directions of research and applications involving this compound are not specified in the search results. Its potential uses could be explored in various fields, such as pharmaceuticals, due to its complex structure and functional groups .

properties

IUPAC Name

2,5-dichloro-N-(3-cyano-4-methylsulfonylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3S/c1-23(21,22)14-5-3-11(6-9(14)8-18)19-15(20)12-7-10(16)2-4-13(12)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXWFENSGWVOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.